Regiochemical Differentiation: 6-Position Directs Angiokinase Selectivity vs. 4-Position Directs Dopaminergic Activity
Indolinones substituted at position 6 were identified as selective inhibitors of VEGF, PDGF, and FGF receptor kinases, with 6-methoxycarbonyl-substituted indolinones (e.g., nintedanib/BIBF 1120) showing a highly favorable selectivity profile [1]. In contrast, 4-(2-hydroxyethyl)indolin-2-one is a literature-established intermediate for dopamine D2/D3/5-HT1A receptor agonists, most notably ropinirole [2]. This regioisomeric divergence means that procurement of the 6-isomer is mandatory for any program targeting angiokinase pathways, whereas the 4-isomer would be selected for dopaminergic programs.
| Evidence Dimension | Target class selectivity (class-level inference based on substitution position) |
|---|---|
| Target Compound Data | 6-(2-Hydroxyethyl)indolin-2-one — 6-position substitution associated with VEGFR/PDGFR/FGFR triple angiokinase inhibition |
| Comparator Or Baseline | 4-(2-Hydroxyethyl)indolin-2-one (CAS 139122-19-3) — 4-position substitution associated with dopamine D2/D3 receptor agonism (ropinirole pharmacophore) |
| Quantified Difference | Regioisomeric switch (6→4) diverts target profile from kinase to GPCR space; no cross-activity data available |
| Conditions | Class-level inference drawn from distinct published SAR series (angiokinase vs. dopamine agonist programs) |
Why This Matters
Selecting the wrong regioisomer would steer a medicinal chemistry program toward an entirely different target class, wasting resources; procurement must specify the 6-isomer for kinase-targeted campaigns and the 4-isomer for dopaminergic campaigns.
- [1] Roth GJ, Heckel A, Colbatzky F, et al. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). J. Med. Chem. 2009, 52, 4466–4480. View Source
- [2] Matera C, Quadri M, Pelucchi S, De Amici M, Dallanoce C. A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. Monatsh Chem. 2014, 145, 1139–1144. View Source
